6-Bromonaphthalene-2-carbonitrile: A Comprehensive Technical Guide for Advanced Research and Development
6-Bromonaphthalene-2-carbonitrile: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth technical overview of 6-Bromonaphthalene-2-carbonitrile, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, and reactivity, offering field-proven insights to empower innovation in pharmaceutical and material sciences.
Core Chemical Identity and Physicochemical Landscape
6-Bromonaphthalene-2-carbonitrile, also known as 2-bromo-6-cyanonaphthalene, is a substituted naphthalene derivative with the molecular formula C₁₁H₆BrN[1]. Its structure, featuring a bromine atom and a nitrile group on the naphthalene scaffold, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrN | [1] |
| Molecular Weight | 232.08 g/mol | [1] |
| CAS Number | 91065-17-7 | [1] |
| Appearance | Off-white to beige powder | [2] |
| Melting Point | 122-124 °C (for the precursor 6-Bromo-2-naphthol) | [2][3] |
| Solubility | Soluble in many organic solvents |
Strategic Synthesis: The Sandmeyer Reaction Pathway
The most direct and widely recognized method for the synthesis of 6-Bromonaphthalene-2-carbonitrile is through the Sandmeyer reaction[4][5][6][7]. This classical yet powerful transformation allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. The logical precursor for this synthesis is 6-bromo-2-naphthylamine.
Synthesis of the Precursor: 6-Bromo-2-naphthylamine
The synthesis of 6-bromo-2-naphthylamine typically starts from the more readily available 2-naphthol. The process involves a two-step sequence: bromination followed by amination.
Experimental Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol [8]
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Bromination: In a well-ventilated fume hood, dissolve 2-naphthol (1 mole) in glacial acetic acid. Slowly add a solution of bromine (2 moles) in acetic acid with gentle shaking. The reaction is exothermic and will evolve hydrogen bromide gas.
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Reduction: After the addition of bromine is complete, add water and heat the mixture to boiling. Cool the solution to 100°C and add mossy tin in portions. Continue boiling until all the tin has dissolved.
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Work-up: Cool the reaction mixture and filter to remove tin salts. Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
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Purification: The crude product can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water to yield pure 6-bromo-2-naphthol.
The subsequent conversion of 6-bromo-2-naphthol to 6-bromo-2-naphthylamine can be achieved through methods such as the Bucherer reaction.
The Sandmeyer Reaction: From Amine to Nitrile
The Sandmeyer reaction provides an efficient route to introduce the cyano group onto the naphthalene ring.
Conceptual Experimental Workflow: Sandmeyer Cyanation of 6-Bromo-2-naphthylamine
Caption: Conceptual workflow for the synthesis of 6-Bromonaphthalene-2-carbonitrile.
Detailed Protocol:
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Diazotization: Suspend 6-bromo-2-naphthylamine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.
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Work-up and Purification: After the reaction is complete, the crude product is typically isolated by filtration or extraction with an organic solvent. Purification is usually achieved by column chromatography or recrystallization to afford pure 6-Bromonaphthalene-2-carbonitrile.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons on the naphthalene ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromo and cyano substituents.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum should display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. The carbon atom attached to the bromine will be deshielded, and the nitrile carbon will appear in the characteristic region for cyano groups.
Expected IR Spectral Features: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to the aromatic C-H and C=C stretching vibrations will also be present.
Reactivity and Synthetic Utility
6-Bromonaphthalene-2-carbonitrile is a versatile intermediate with two key reactive sites: the bromine atom and the nitrile group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Reactions at the Bromine Atom
The bromine atom on the naphthalene ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, providing access to a wide array of substituted naphthalene derivatives.
Transformations of the Nitrile Group
The nitrile group can undergo a variety of chemical transformations, including:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-bromonaphthalene-2-carboxylic acid) or amide. 6-Bromonaphthalene-2-carboxylic acid is a known precursor in the synthesis of Adapalene, a third-generation topical retinoid[9].
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.
Applications in Drug Discovery and Material Science
The unique structural features of 6-Bromonaphthalene-2-carbonitrile make it a valuable building block in the development of novel therapeutic agents and advanced materials. Its derivatives have shown promise in various fields:
-
Pharmaceuticals: As a precursor to compounds like Adapalene, it plays a role in dermatology[9]. The broader class of bromonaphthalene derivatives are being investigated for a range of biological activities.
-
Material Science: Naphthalene-based compounds are known for their interesting photophysical properties. The introduction of bromo and cyano groups can modulate these properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic materials.
Safety and Handling
6-Bromonaphthalene-2-carbonitrile should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the safety data for related compounds, it may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromonaphthalene-2-carbonitrile is a strategically important chemical intermediate with significant potential in organic synthesis. Its versatile reactivity, stemming from the presence of both a bromo and a cyano group on the naphthalene core, allows for the construction of a diverse range of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
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